molecular formula C18H22ClNO B3077458 (4-Biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride CAS No. 1048640-41-0

(4-Biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B3077458
CAS RN: 1048640-41-0
M. Wt: 303.8 g/mol
InChI Key: GSIJSXJEYKTWMB-UHFFFAOYSA-N
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Description

(4-Biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound with the CAS Number: 1048640-41-0 . It has a molecular weight of 303.83 and its IUPAC name is [1,1’-biphenyl]-4-yl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO.ClH/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18;/h1-3,5-6,8-11,18-19H,4,7,12-14H2;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 303.83 .

Scientific Research Applications

Acid-Catalyzed Synthesis and Reactions with Aromatic Aldehydes

The hydrochloride salt of a compound structurally related to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine, specifically 2-(2-aminophenyl)quinazoline-4-amine, has been synthesized and reacted with aromatic aldehydes. This process, facilitated by either conventional heating or microwave irradiation, yields tetracyclic dihydroquinazolines. Such synthesis is significant in the field of organic chemistry, particularly in the development of novel organic compounds (Marinho & Proença, 2016).

Antimicrobial and Anticoccidial Activity

A study on compounds similar to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine demonstrated their potential in antimicrobial and anticoccidial activities. These compounds, obtained through the Michael type addition of an amine, showed significant in vitro antimicrobial activity and were more effective as coccidiostats than the starting material. This finding highlights the potential of such compounds in veterinary medicine and infectious disease research (Georgiadis, 1976).

Orthometalation in Organic Synthesis

Research on the orthometalation of primary amines, including those similar to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine, has shown promising applications in organic synthesis. The study demonstrates how primary benzylamines can be orthometalated, leading to the formation of complex organic compounds. This process is significant in the field of organometallic chemistry (Vicente et al., 1997).

Electrophilic Amination in Asymmetric Hydroboration

In another study, electrophilic amination of catecholboronate esters, formed in the asymmetric hydroboration of vinylarenes, was explored. This process involves compounds structurally related to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine and has significant implications in organic synthesis, particularly in the development of asymmetric catalysts (Knight et al., 1997).

Chitosan Hydrogels in Drug Delivery

Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, a compound related to (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine, have been explored for their swelling and drug delivery properties. These hydrogels demonstrate potential in controlled drug release, highlighting their application in pharmaceutical sciences (Karimi et al., 2018).

Alternative Methods in Organic Synthesis

Research on alternative methods for reducing aromatic nitro compounds to amines using catalyst systems showcases the relevance of compounds like (4-biphenylylmethyl)(tetrahydro-2-furanylmethyl)amine in organic synthesis. This study contributes to the development of more efficient synthetic methods in organic chemistry (Pehlivan et al., 2011).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(oxolan-2-yl)-N-[(4-phenylphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18;/h1-3,5-6,8-11,18-19H,4,7,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIJSXJEYKTWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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